rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane, Mixture of diastereomers
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Overview
Description
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane, a mixture of diastereomers, is a cyclopropane derivative. Cyclopropanes are known for their strained ring structure, which imparts unique reactivity to these compounds. The presence of bromomethyl and dimethyl groups further enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1,2-dimethylcyclopropane with bromine in the presence of a radical initiator. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl group on the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation of diastereomers can be achieved through chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Corresponding alcohols, amines, or thiols.
Elimination: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromomethyl group. The compound can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethyl-2,3-dimethylcyclopropane: Similar structure but without the racemic mixture.
1-(Chloromethyl)-2,3-dimethylcyclopropane: Chlorine instead of bromine.
1-(Hydroxymethyl)-2,3-dimethylcyclopropane: Hydroxyl group instead of bromine.
Uniqueness
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane is unique due to its diastereomeric mixture, which can exhibit different physical and chemical properties compared to its pure enantiomers. This mixture can lead to varied reactivity and applications in different fields.
Properties
CAS No. |
659742-17-3 |
---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
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